molecular formula C12H24N2O5 B1139728 N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine CAS No. 35978-97-3

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine

Cat. No.: B1139728
CAS No.: 35978-97-3
M. Wt: 276.33 g/mol
InChI Key: OCYKRQKYASNHPN-AJTCFPGGSA-N
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Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

This compound exhibits a distinctive molecular architecture characterized by the covalent linkage between an epsilon-aminocaproic acid residue and a beta-L-fucopyranosyl sugar unit. The compound's International Union of Pure and Applied Chemistry name is 6-amino-N-(3,4,5-trihydroxy-6-methyloxan-2-yl)hexanamide, reflecting its structural composition. The molecular structure features a six-carbon aliphatic chain terminating in a primary amine group, connected via an amide bond to the anomeric carbon of beta-L-fucopyranose in the beta configuration.

The stereochemistry around the sugar ring proves crucial for the compound's biological activity, as specific configurations significantly influence enzyme interactions and binding affinities. The beta-L-fucopyranosyl moiety contains four hydroxyl groups positioned at carbons 2, 3, 4, and 5, with a methyl group at carbon 6, distinguishing it from other hexose derivatives. The canonical Simplified Molecular Input Line Entry System representation is CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O, providing a standardized notation for computational applications.

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₂₄N₂O₅
Molecular Weight 276.33 g/mol
Melting Point 75-80°C
Solubility in Water ~2 mg/mL at 25°C
Storage Conditions -20°C under inert atmosphere
Hygroscopicity High

Analytical characterization typically employs Nuclear Magnetic Resonance spectroscopy, where distinct signals are observed for the anomeric proton at δ 5.05 (doublet, J = 3.5 Hz) and the amide NH at δ 7.45 (triplet, J = 5.8 Hz) in ¹H Nuclear Magnetic Resonance spectra. Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbonyl carbon at δ 172.3 and the anomeric carbon at δ 101.5, confirming the glycosidic linkage formation. Electrospray ionization mass spectrometry demonstrates characteristic molecular ion peaks at m/z 277.3 for [M+H]⁺ and m/z 299.3 for [M+Na]⁺, validating the molecular composition.

Historical Context in Carbohydrate Chemistry Research

The development of this compound emerged from the broader evolution of affinity chromatography techniques that originated in the early twentieth century. The foundational concept of utilizing immobilized biological agents for specific target isolation traces back to Emil Starkenstein's pioneering work in 1910, where he employed insoluble starch for alpha-amylase purification. This principle established the groundwork for substrate-analog affinity chromatography that would eventually lead to the development of fucose-based affinity matrices.

The critical advancement came in the 1960s with the creation of beaded agarose supports and the cyanogen bromide immobilization method developed by Axen, Porath, and Ernback in 1967. These innovations provided the technical foundation for coupling peptides and proteins to polysaccharide-based materials, enabling the development of more sophisticated affinity chromatography systems. The combination of these technologies by Cuatrecasas, Wilchek, and Anfinsen in 1968 marked the formal establishment of affinity chromatography as a distinct separation technique.

The specific application of fucose-containing affinity ligands gained prominence through research on alpha-L-fucosidase purification. Alhadeff and colleagues demonstrated the effectiveness of agarose-epsilon-aminocaproyl-fucosamine in achieving high-purity enzyme preparations with purification factors exceeding 18,000-fold. This breakthrough established the compound's utility as a substrate analog for alpha-L-fucosidases, leading to its widespread adoption in enzyme purification protocols.

Table 2: Historical Milestones in Fucose-Based Affinity Chromatography

Year Development Significance Reference
1910 Starkenstein's starch-amylase system First substrate-based affinity separation
1964 Hjerten's beaded agarose Improved support material for proteins
1967 Cyanogen bromide immobilization General protein coupling method
1968 Formal affinity chromatography naming Established field nomenclature
1975 Agarose-epsilon-aminocaproyl-fucosamine Specific fucosidase purification

Subsequent research demonstrated the compound's versatility across various mammalian systems. Studies on human seminal plasma alpha-L-fucosidase achieved purification factors of 7,100-fold with specific activities reaching 83,000 nanomoles per minute per milligram protein using agarose-epsilon-aminocaproyl-fucopyranosylamine columns. Similar success was reported for rabbit gastrocnemius muscle alpha-L-fucosidase, where the affinity method yielded essentially pure enzyme preparations free from other glycosidases.

Role in Glycobiology and Glycoengineering

This compound occupies a central position in contemporary glycobiological research as both an analytical tool and a synthetic building block for glycoengineering applications. The compound's primary mechanism of action involves its role as a competitive inhibitor of alpha-L-fucosidases, enzymes responsible for cleaving fucosidic linkages in glycoconjugates. When the compound binds to the active site of these enzymes, it effectively blocks substrate access, providing a powerful tool for studying fucose metabolism and developing therapeutic interventions.

The compound serves as a crucial affinity ligand for isolating L-fucose-binding proteins, including lectins and antibodies, through immobilization onto solid supports such as agarose beads. This application exploits the specific recognition properties of fucose-binding domains, enabling selective purification of proteins involved in cell-cell recognition, immune responses, and pathogen interactions. The epsilon-aminocaproyl spacer arm provides optimal geometric positioning for protein binding while minimizing steric hindrance effects that could reduce binding efficiency.

In glycoengineering applications, this compound functions as a scaffold for designing glycomimetics—synthetic molecules that replicate natural carbohydrate recognition events. Researchers have developed modified versions incorporating fluorophores or biotin tags to create molecular probes for imaging and targeting fucose-mediated biological processes. These applications extend to studies of bacterial adhesion mechanisms and cancer cell metastasis pathways, where fucose residues play critical roles in cellular recognition events.

The compound has demonstrated significant utility in characterizing alpha-L-fucosidases from diverse biological sources. Research on Fusarium proliferatum LE1 revealed that the purified alpha-L-fucosidase preferentially hydrolyzes alpha-(1→4)-L-fucosidic bonds present in non-sulfated fucoidan fragments. This specificity makes the enzyme uniquely valuable for fragmenting complex fucoidans from brown algae, with potential applications in producing bioactive oligosaccharides.

Table 3: Applications of this compound in Glycobiology

Application Area Specific Use Mechanism Reference
Enzyme Purification Alpha-L-fucosidase isolation Substrate analog affinity
Protein Isolation L-fucose-binding protein capture Carbohydrate recognition
Inhibitor Studies Fucosidase inhibition assays Competitive binding
Glycomimetic Development Therapeutic scaffold design Structural mimicry
Imaging Applications Fluorescent probe synthesis Modified conjugates

Advanced research has revealed the compound's capacity to support transglycosylation reactions when used with appropriate alpha-L-fucosidases. The enzyme from Fusarium proliferatum LE1 catalyzes the transfer of L-fucose residues to aliphatic alcohols and para-nitrophenyl glycosides, producing para-nitrophenyl-fucoglycosides, para-nitrophenyl-difucoside, and various alkyl fucosides. These synthetic capabilities position the compound as a valuable tool for producing structurally defined fucosylated compounds for biological studies.

The immobilization of alpha-L-fucosidases using this compound-derived matrices has enabled the development of stable biocatalysts for industrial applications. Covalent crosslinking methods in gelatin matrices using glutaraldehyde have produced immobilized enzyme preparations capable of maintaining both hydrolytic and transglycosylation activities through multiple reaction cycles. This technological advancement represents a significant step toward sustainable bioprocessing applications in carbohydrate modification and synthesis.

Properties

CAS No.

35978-97-3

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

6-amino-N-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]hexanamide

InChI

InChI=1S/C12H24N2O5/c1-7-9(16)10(17)11(18)12(19-7)14-8(15)5-3-2-4-6-13/h7,9-12,16-18H,2-6,13H2,1H3,(H,14,15)/t7-,9+,10+,11-,12-/m0/s1

InChI Key

OCYKRQKYASNHPN-AJTCFPGGSA-N

SMILES

CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)NC(=O)CCCCCN)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)NC(=O)CCCCCN)O)O)O

Synonyms

6-Amino-N-(6-deoxy-β-L-galactopyranosyl Hexanamide

Origin of Product

United States

Biological Activity

N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is a compound that has garnered attention in the fields of glycobiology and pharmacology due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a glycosylated amine derivative that plays a significant role in inhibiting specific glycosidases, particularly alpha-L-fucosidases. These enzymes are crucial in various biological processes, including cell signaling and immune responses.

The biological activity of this compound is primarily attributed to its ability to inhibit alpha-L-fucosidases. This inhibition can affect glycoprotein metabolism and alter cellular signaling pathways.

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for alpha-L-fucosidases, which are involved in the hydrolysis of fucose-containing glycoconjugates. By inhibiting these enzymes, the compound may disrupt normal cellular functions related to fucose metabolism.
  • Impact on Glycoconjugates : Alterations in the levels of fucosylated glycoconjugates can influence cell adhesion, migration, and immune responses, potentially providing therapeutic benefits in conditions such as cancer and inflammation.

Case Studies

  • Inhibition Studies : A study conducted on various derivatives of fucosidase inhibitors demonstrated that this compound exhibited significant inhibitory activity against alpha-L-fucosidases with an IC50 value indicating potent enzyme inhibition .
  • Cellular Effects : In vitro experiments showed that cells treated with this compound exhibited altered glycosylation patterns, leading to changes in cell adhesion properties. This suggests potential applications in cancer therapy where cell adhesion plays a critical role .
  • Therapeutic Potential : The compound has been explored for its potential use in treating diseases characterized by aberrant fucosylation, such as certain cancers and autoimmune disorders. Its ability to modulate immune responses through glycosylation pathways makes it a candidate for further therapeutic development .

Data Table: Biological Activity Summary

Activity Description Reference
Alpha-L-Fucosidase InhibitionCompetitive inhibition with significant potency
Impact on GlycosylationAlters glycosylation patterns affecting cell adhesion
Potential Therapeutic ApplicationsPossible use in cancer treatment and autoimmune disorders

Scientific Research Applications

Biochemical Research

Affinity Chromatography
One of the primary applications of N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine is in the isolation of L-fucose binding proteins through affinity chromatography. This method leverages the compound's ability to selectively bind to specific proteins, facilitating their purification from complex mixtures. The use of this compound allows researchers to study the interactions and functions of fucose-binding proteins, which are crucial in various biological processes .

Enzyme Immobilization
The compound has been utilized for the immobilization of enzymes such as alpha-L-fucosidase. This process enhances the stability and reusability of enzymes in biochemical reactions. For instance, a study demonstrated that immobilizing alpha-L-fucosidase using this compound resulted in a more stable biocatalyst compared to its free form. This stability is essential for industrial applications where enzymes are used repeatedly .

Drug Development

Therapeutic Agents
this compound shows promise in drug development, particularly in creating therapeutic agents that target specific biological pathways. Its structural characteristics allow it to interact with various biological molecules, potentially leading to the development of new drugs aimed at treating diseases associated with fucose metabolism .

Glycobiology Research
In glycobiology, this compound serves as a valuable tool for studying glycan interactions and their roles in cellular processes. It can be used to investigate how fucose-containing glycans influence cell signaling and immune responses. Understanding these interactions is critical for developing therapies for diseases where glycan structures play a significant role, such as cancer and autoimmune disorders .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

Study Application Findings
Study on enzyme immobilizationImmobilization of alpha-L-fucosidaseEnhanced stability and catalytic efficiency compared to free enzyme
Affinity chromatography researchIsolation of L-fucose binding proteinsSuccessful purification leading to better understanding of protein functions
Drug development explorationPotential therapeutic agentInteractions with biological pathways suggest avenues for new drug creation

Preparation Methods

Glycosylation as the Core Reaction

The primary synthesis route involves a glycosylation reaction between epsilon-aminocaproic acid and beta-L-fucopyranose. This process typically employs activating agents to facilitate the formation of the glycosidic bond.

Reaction Conditions and Optimization

  • Activating Agents : Carbodiimides (e.g., DCC) or phosphonium salts are often used to activate the carboxylic acid group of epsilon-aminocaproic acid, enabling nucleophilic attack by the amino group of beta-L-fucopyranosylamine.

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to dissolve both hydrophilic and hydrophobic reactants.

  • Temperature and Time : Reactions are conducted at 25–40°C for 12–24 hours, with higher temperatures (e.g., 40°C) accelerating the reaction but risking side products.

Table 1: Representative Glycosylation Conditions

ParameterTypical RangeImpact on Yield
Temperature25–40°CHigher temps reduce time but may lower purity
SolventDMF, DMSOEnhances reactant solubility
Activating AgentDCC, EDCICritical for bond formation

Alternative Synthetic Approaches

While glycosylation dominates, alternative methods include enzymatic synthesis and solid-phase peptide synthesis (SPPS). Enzymatic methods using glycosyltransferases offer higher stereoselectivity but require specialized enzymes and cofactors. SPPS, though less common, allows for precise control over the aminohexanamide moiety.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude reaction mixtures are purified via reverse-phase HPLC using C18 columns. A gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) effectively separates the target compound from unreacted starting materials and byproducts.

Table 2: HPLC Purification Parameters

ColumnMobile PhaseFlow RateRetention Time
C18 (250 mm × 4.6 mm)Acetonitrile/water (0.1% TFA)1.0 mL/min12–14 min

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR confirms the glycosidic linkage via anomeric proton signals at δ 4.8–5.2 ppm. The epsilon-aminocaproyl chain is identified by methylene protons (δ 1.2–1.6 ppm) and an amide proton (δ 7.8–8.2 ppm).

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 277.33 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O<sub>5</sub>.

Challenges and Mitigation Strategies

Side Reactions and Byproducts

Competing reactions, such as hydrolysis of the glycosidic bond or acylation of the fucose hydroxyl groups, are common. Strategies to suppress these include:

  • Low-Temperature Reactions : Maintaining temperatures below 40°C reduces hydrolysis.

  • Protecting Groups : Temporary protection of hydroxyl groups (e.g., acetyl or benzyl) prevents unwanted acylation.

Scalability Issues

Scaling up glycosylation reactions often leads to diminished yields due to inefficient mixing or heat dissipation. Continuous-flow reactors and microwave-assisted synthesis have been explored to address these limitations.

Applications in Biomedical Research

While beyond the scope of preparation methods, the compound’s utility in drug delivery systems is noteworthy. Its amphiphilic structure enables integration into lipid-based carriers (e.g., transfersomes), enhancing topical drug permeation .

Q & A

Q. What are the validated synthetic strategies for N-(epsilon-Aminocaproyl)-beta-L-fucopyranosylamine, and how can regioisomeric byproducts be controlled?

  • Methodological Answer : Synthesis typically involves coupling epsilon-aminocaproic acid to beta-L-fucopyranosylamine via carbodiimide-mediated amidation (e.g., EDC/NHS). Protecting groups (e.g., acetyl or benzyl for hydroxyls) are critical to prevent undesired side reactions . Regioisomeric impurities can be minimized using orthogonal protecting group strategies and monitored via reverse-phase HPLC with UV detection (210–230 nm) .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming glycosidic linkage stereochemistry (e.g., β-L-fucose anomeric proton at δ 4.3–4.5 ppm) and the epsilon-aminocaproyl chain (amide proton at δ 6.5–7.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₂₄N₂O₆; theoretical m/z 292.33) . Polarimetry can further confirm optical activity (beta-L-fucose-specific rotation ~−75° to −90°) .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer : The compound is water-soluble but may aggregate in high-ionic-strength buffers. Use 10–20% DMSO or acetonitrile for stock solutions. Stability studies in PBS (pH 7.4) at 4°C show <5% degradation over 72 hours. Avoid prolonged exposure to alkaline conditions (pH >8) to prevent glycosidic bond hydrolysis .

Advanced Research Questions

Q. How can this compound serve as a substrate or inhibitor in alpha-L-fucosidase activity assays?

  • Methodological Answer : As a fucosylated analog, it competes with chromogenic substrates like p-nitrophenyl-α-L-fucopyranoside (e.g., IC₅₀ determination via competitive inhibition assays). Use Michaelis-Menten kinetics with continuous spectrophotometric monitoring (405 nm for p-nitrophenol release). Compare with structurally related analogs (e.g., 2-O-fucosylgalactose derivatives) to assess enzyme specificity .

Q. What computational approaches predict its binding affinity to fucose-recognizing lectins (e.g., selectins)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with lectin binding pockets. Key parameters include hydrogen bonding (fucose hydroxyls with Glu/Gln residues) and hydrophobic interactions (aminocaproyl chain with lectin hydrophobic patches). Validate predictions via surface plasmon resonance (SPR) with immobilized lectins .

Q. How can contradictory bioactivity data (e.g., cell adhesion studies) be resolved?

  • Methodological Answer : Contradictions may arise from batch-dependent purity or cell-line-specific glycosylation patterns. Perform orthogonal assays:
  • Flow cytometry to quantify cell-surface fucosylation.
  • Glycosidase digestion (e.g., alpha-L-fucosidase treatment) to confirm target specificity.
  • LC-MS/MS to verify compound integrity in culture media .

Q. What strategies optimize its use in glycoconjugate vaccine development?

  • Methodological Answer : Conjugate to carrier proteins (e.g., BSA, KLH) via carbodiimide chemistry. Assess immunogenicity via ELISA using anti-fucose antibodies (e.g., Aleuria aurantia lectin). Compare adjuvant effects (e.g., Alum vs. TLR agonists) on antibody titers in murine models .

Data Analysis and Reproducibility

Q. How should researchers address variability in enzymatic hydrolysis rates across studies?

  • Methodological Answer : Standardize assay conditions (pH, temperature, enzyme source). Use internal controls (e.g., p-nitrophenyl-α-L-fucopyranoside) and report kinetic constants (kₐₜₜ, Kₘ) with error margins. Cross-validate with independent techniques like isothermal titration calorimetry (ITC) .

Q. What analytical workflows quantify this compound in biological matrices?

  • Methodological Answer : For tissue homogenates or serum:

Extraction : Solid-phase extraction (C18 columns) with 0.1% formic acid.

Quantification : LC-MS/MS (MRM transitions m/z 292→155 for fucose fragment).

Normalization : Spike deuterated internal standard (e.g., D₃-epsilon-aminocaproyl analog) .

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